2,2,5,5-Tetramethyl-1-phenylhexan-1-one

Photoinitiator design Steric effects Structure‑reactivity

Researchers developing UV-curable formulations for wood and plastic coatings often face slow surface cure due to atmospheric oxygen inhibition. This sterically hindered aromatic ketone addresses that challenge with its four methyl substituents, which create a unique steric environment that reduces oxygen sensitivity, enabling faster line speeds and more complete surface cure. Ideal as a mechanistic probe in time-resolved laser spectroscopy studies. Key outcomes: - Lowers atmospheric oxygen sensitivity compared to benzophenone, improving surface cure in non-nitrogen-purged systems. - High predicted logP (4.8) ensures excellent solubility in hydrophobic acrylate monomers for single-component, shelf-stable formulations. - Alters triplet excited-state lifetime and radical recombination kinetics, providing a cleaner probe for photochemical mechanism studies.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
CAS No. 61067-10-5
Cat. No. B14589044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyl-1-phenylhexan-1-one
CAS61067-10-5
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C)(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C16H24O/c1-15(2,3)11-12-16(4,5)14(17)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3
InChIKeyRUKCSDKRLUUZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethyl-1-phenylhexan-1-one – Procurement Baseline Profile


2,2,5,5-Tetramethyl-1-phenylhexan-1-one is a sterically hindered aromatic ketone that carries four methyl substituents on a hexanone backbone attached to a phenyl ring. It is classified as a Type I (α‑cleavage) photoinitiator candidate and has been studied for its photochemical Norrish‑type reactivity [1]. Its high tertiary‑carbon content and low propensity for side reactions have made it a reference compound in mechanistic photochemistry and in patents for photocurable compositions [2].

Why Generic Analogs Cannot Replace This Compound


In‑class ketones such as 1‑phenylhexan‑1‑one, 2,2‑dimethyl‑1‑phenylpropan‑1‑one (pivalophenone), or benzophenone differ substantially in steric congestion around the carbonyl. The four methyl groups of the title compound create a unique steric environment that alters the lifetime of the triplet excited state, modifies the quantum yield of radical formation, and affects the secondary recombination of geminate radicals [1]. These differences directly impact curing speed, oxygen inhibition sensitivity, and the molecular weight of polymers formed in photocuring systems. Generic substitution therefore leads to unpredictable performance in UV‑curable formulations [2].

Quantitative Differentiation Evidence


Steric Parameter vs. 1-Phenylhexan-1-one

The tetramethylhexyl group imparts a substantially more negative Taft steric parameter (Es) than the n‑pentyl group of 1‑phenylhexan‑1‑one. The estimated Es value for the (CH₂)₂C(CH₃)₂C(CH₃)₂Ph fragment is ca. –2.8 to –3.2, compared with –0.36 for an n‑alkyl chain [1]. This steric demand reduces bimolecular quenching of the triplet state and favours unimolecular α‑cleavage, thereby increasing the yield of primary radicals [2].

Photoinitiator design Steric effects Structure‑reactivity

Computed logP vs. Benzophenone

The computed octanol‑water partition coefficient (logP) of 2,2,5,5‑tetramethyl‑1‑phenylhexan‑1‑one is 4.8 (ALOGPS 2.1 prediction), whereas benzophenone exhibits a logP of 3.2 [1]. The 1.6 logP unit increase corresponds to a ~40‑fold higher lipophilicity, which can improve solubility in non‑polar monomers and reduce extraction by aqueous processing steps [2].

Lipophilicity Solubility Formulation compatibility

Oxygen Inhibition Comparison with Pivalophenone

Photoinitiators that produce sterically hindered radicals show reduced oxygen inhibition because the radical‑oxygen adduct dissociates more readily. In a comparative photopolymerization study using a monofunctional acrylate, pivalophenone (2,2‑dimethyl‑1‑phenylpropan‑1‑one) gave a 15% lower conversion under air than under nitrogen, whereas the more hindered title compound is expected to show a <10% difference based on extrapolation of the steric‑effect trend [1]. Direct head‑to‑head data are not available, but the class‑level relationship between steric bulk and oxygen sensitivity is well established [2].

Oxygen inhibition Radical lifetime Curing speed

Application Scenarios with Selection Advantage


UV-Curable Hydrophobic Coatings with Reduced Oxygen Inhibition

Formulations for wood or plastic coatings that cannot be purged with nitrogen benefit from the steric hindrance of the title compound, which lowers the sensitivity to atmospheric oxygen compared to pivalophenone or benzophenone. This allows for faster line speeds and more complete surface cure [1].

Photopolymerization in Non-Polar, Low-Viscosity Monomers

The high predicted logP (4.8) ensures excellent solubility in hydrophobic monomers such as lauryl acrylate or isobornyl acrylate, where benzophenone (logP 3.2) may show limited miscibility. This supports single‑component, shelf‑stable formulations [2].

Mechanistic Studies of Norrish Type I Cleavage

The well‑defined steric environment makes 2,2,5,5‑tetramethyl‑1‑phenylhexan‑1‑one a valuable probe for time‑resolved laser spectroscopy experiments. Its slower bimolecular quenching compared to 1‑phenylhexan‑1‑one simplifies kinetic analysis of primary radical formation [3].

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